N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a pyrimido[5,4-b]indole derivative featuring:
- A 2-fluorophenyl acetamide group at position 5 of the pyrimidoindole core.
- A 4-methoxyphenylmethyl substituent at position 3 of the pyrimidoindole.
- A ketone group at position 2.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3/c1-34-18-12-10-17(11-13-18)14-30-16-28-24-19-6-2-5-9-22(19)31(25(24)26(30)33)15-23(32)29-21-8-4-3-7-20(21)27/h2-13,16H,14-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFILJKVBKPWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the methoxybenzyl group and the fluorophenyl group. Common reagents used in these steps include various halogenated compounds, amines, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology: In biological research, N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is investigated for its potential biological activity. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers investigate its efficacy as a drug candidate for various diseases, including its mechanism of action and pharmacokinetics.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Key Examples :
N-[(2-chlorophenyl)methyl]-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-pyrimido[5,4-b]indol-5-yl}acetamide ()
- Differences :
- 2-chlorophenyl vs. 2-fluorophenyl in the target.
- Oxadiazole ring replaces the 4-methoxyphenylmethyl group.
- Implications :
- Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter steric interactions and binding affinity.
- The oxadiazole’s electron-withdrawing nature could enhance metabolic stability but reduce solubility .
N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Differences :
- Thioacetamide (C-S bond) replaces the acetamide (C-O bond).
- 3-methoxyphenyl substitution vs. 4-methoxyphenylmethyl in the target.
- Implications :
- The meta-methoxy group may disrupt π-π stacking compared to the para-substituted target .
2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-pyrimido[5,4-b]indol-5-yl}-N-[(4-methylphenyl)methyl]acetamide ()
- Differences :
- 8-methyl on the pyrimidoindole core.
- 4-methylphenylmethyl vs. 2-fluorophenyl in the target.
- Implications :
- The methyl group may enhance hydrophobic interactions but reduce solubility.
Heterocyclic Modifications
Key Examples :
2-[(3-methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Differences :
- Trifluoromethoxy group on the phenyl ring.
- Methyl substitution at position 3 of the pyrimidoindole.
- Implications :
- The CF3O group’s strong electron-withdrawing effect may improve membrane permeability but increase metabolic susceptibility.
- Methyl substitution could introduce steric hindrance at the binding site .
N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-pyrimido[5,4-b]indol-5-yl}acetamide ()
- Differences :
Structural and Pharmacokinetic Trends
Table: Comparative Analysis of Key Compounds
Inferred Structure-Activity Relationships (SAR)
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity favor stronger dipole interactions compared to chlorine.
- Methoxy Position : Para-substituted methoxy groups (target) optimize π-stacking, while meta-substituted analogs () may disrupt binding.
- Thioacetamide vs. Acetamide : Thioacetamide’s sulfur increases lipophilicity but may reduce metabolic stability due to oxidation susceptibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
